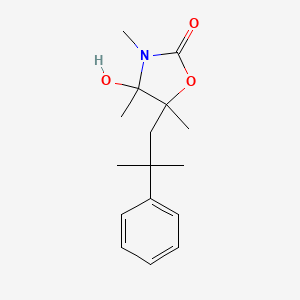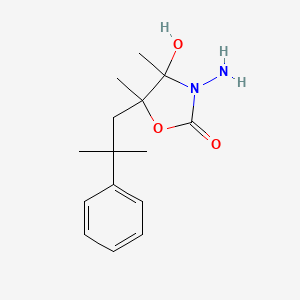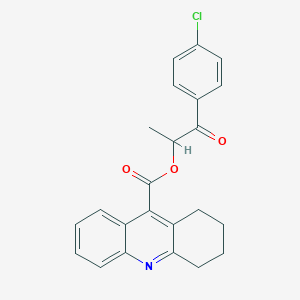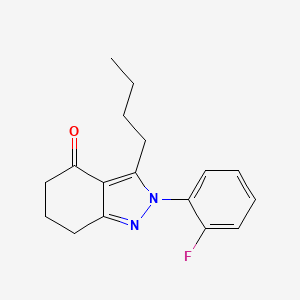
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Descripción general
Descripción
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Involving the formation of the oxazolidinone ring from amino alcohols and carbonyl compounds.
Substitution Reactions: Introducing the hydroxy and methyl groups at specific positions on the oxazolidinone ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce different substituents on the oxazolidinone ring, affecting its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxazolidinone derivatives with altered functional groups and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As an enzyme inhibitor or modulator of biological pathways.
Medicine: Potential use as an antibiotic or therapeutic agent.
Industry: Applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity through binding interactions.
Pathways: Alteration of biological pathways by affecting key regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Uniqueness
4-HYDROXY-3,4,5-TRIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE may have unique structural features or biological activities that distinguish it from other oxazolidinones. These differences can be explored through comparative studies and experimental research.
Propiedades
IUPAC Name |
4-hydroxy-3,4,5-trimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-14(2,12-9-7-6-8-10-12)11-15(3)16(4,19)17(5)13(18)20-15/h6-10,19H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRWRMYXMRPKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)C)(C)O)CC(C)(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4314034.png)
![N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-isobutyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B4314045.png)

![1-(3,4-dichlorobenzyl)-3'-ethyl-5'-(4-methoxyphenyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4314051.png)
![1-{4-[3-(1H-1,3-BENZIMIDAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE](/img/structure/B4314062.png)
![N-(4-{3-[4-(dimethylsulfamoyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B4314071.png)
![2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE](/img/structure/B4314076.png)
![2-AMINO-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4314086.png)
![diethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B4314093.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4314099.png)
![2,3-dimethoxy-N-{5-methyl-2-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B4314123.png)
![1-benzyl-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4314127.png)

